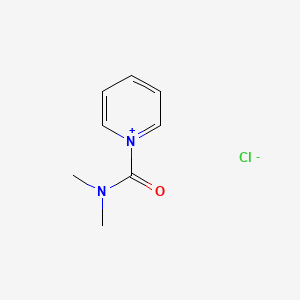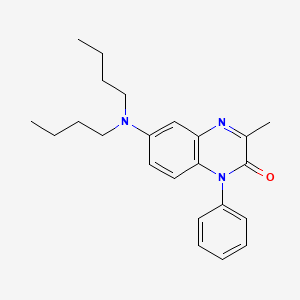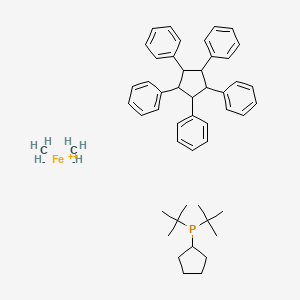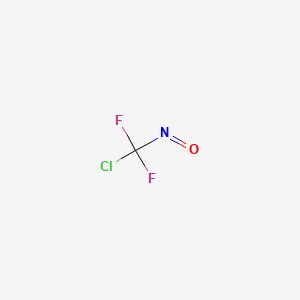
9-Fluoro-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Fluoro-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate is a synthetic steroid ester. It is a derivative of pregnane, characterized by the presence of a fluoro group at position 9, hydroxy groups at positions 11 and 17, and oxo groups at positions 3 and 20 . This compound is known for its significant biological activity and is used in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate typically involves the fluorination of a suitable steroid precursor, followed by acetylation. One common method includes the reaction of a steroidal ketone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoro group at position 9.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from readily available steroidal precursors. The process includes selective fluorination, hydroxylation, and acetylation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones.
Reduction: Reduction of oxo groups to hydroxy groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Conditions involving nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various fluorinated steroids with modified functional groups, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
9-Fluoro-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate is widely used in scientific research due to its potent biological activity. Its applications include:
Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceutical steroids and other bioactive compounds
Mechanism of Action
The mechanism of action of 9-Fluoro-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate involves binding to specific steroid receptors in the body. This binding leads to the modulation of gene expression and subsequent alteration of cellular functions. The compound primarily targets glucocorticoid receptors, influencing anti-inflammatory and immunosuppressive pathways .
Comparison with Similar Compounds
Similar Compounds
Dexamethasone acetate: Another fluorinated steroid with similar anti-inflammatory properties.
Hydrocortisone acetate: A less potent steroid used for its anti-inflammatory effects.
Fludrocortisone acetate: Known for its mineralocorticoid activity
Uniqueness
9-Fluoro-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate is unique due to its specific fluorination at position 9, which enhances its biological activity and receptor binding affinity compared to other similar compounds .
Properties
CAS No. |
2820-92-0 |
|---|---|
Molecular Formula |
C23H31FO5 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,13S,14S,17R)-9-fluoro-17-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H31FO5/c1-14(25)29-13-19(27)23(28)9-7-17-18-5-4-15-12-16(26)6-8-20(15,2)22(18,24)11-10-21(17,23)3/h12,17-18,28H,4-11,13H2,1-3H3/t17-,18-,20-,21-,22+,23-/m0/s1 |
InChI Key |
LKOGXABWPMYTKE-WBZLUPOGSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CCC3(C2CCC4=CC(=O)CCC43C)F)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-((1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B14749695.png)




![(2R,3R,4S,5S,6R)-2-[[(1S,4S,6S,9S,10R,13R,14R)-6,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14749723.png)
![(1R,3R,4R,7R,9S,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,14-triol](/img/structure/B14749727.png)



![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-methoxynaphthalen-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14749757.png)


